Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H23N3O6S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N3O6S/c1-3-30-21(27)16-12(2)17(19(26)22-14-8-4-5-9-14)31-20(16)23-18(25)13-7-6-10-15(11-13)24(28)29/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
BKEMQDFHNZQKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.